Cas no 863679-45-2 ((1S,5R)-1-(4-bromophenyl)-3-azabicyclo[3.1.0]hexane)

(1S,5R)-1-(4-bromophenyl)-3-azabicyclo[3.1.0]hexane is a chiral bicyclic compound featuring a rigid azabicyclo[3.1.0]hexane scaffold with a 4-bromophenyl substituent. Its stereospecific (1S,5R) configuration ensures high enantiopurity, making it valuable for asymmetric synthesis and pharmaceutical research. The bromophenyl group provides a versatile handle for further functionalization via cross-coupling reactions, while the strained bicyclic structure offers unique steric and electronic properties for ligand design or bioactive molecule development. This compound is particularly useful in medicinal chemistry for probing receptor interactions or as a precursor to constrained analogs. Its well-defined stereochemistry and synthetic flexibility make it a reliable intermediate for targeted molecular construction.
(1S,5R)-1-(4-bromophenyl)-3-azabicyclo[3.1.0]hexane structure
863679-45-2 structure
Product Name:(1S,5R)-1-(4-bromophenyl)-3-azabicyclo[3.1.0]hexane
CAS No:863679-45-2
MF:C11H12BrN
MW:238.123682022095
MDL:MFCD31925051
CID:4252435
PubChem ID:60135588
Update Time:2025-06-15

(1S,5R)-1-(4-bromophenyl)-3-azabicyclo[3.1.0]hexane Chemical and Physical Properties

Names and Identifiers

    • 3-Azabicyclo[3.1.0]hexane, 1-(4-bromophenyl)-, (1S,5R)-
    • (1S,5R)-1-(4-bromophenyl)-3-azabicyclo[3.1.0]hexane
    • SCHEMBL378111
    • AS-79733
    • P19545
    • 863679-45-2
    • MFCD31925051
    • MDL: MFCD31925051
    • Inchi: 1S/C11H12BrN/c12-10-3-1-8(2-4-10)11-5-9(11)6-13-7-11/h1-4,9,13H,5-7H2/t9-,11+/m0/s1
    • InChI Key: KHJRUTSPEDPIBP-GXSJLCMTSA-N
    • SMILES: BrC1C=CC(=CC=1)[C@@]12CNC[C@@H]1C2

Computed Properties

  • Exact Mass: 237.01531g/mol
  • Monoisotopic Mass: 237.01531g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 210
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 12Ų

(1S,5R)-1-(4-bromophenyl)-3-azabicyclo[3.1.0]hexane Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB545594-100mg
(1S,5R)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane; .
863679-45-2
100mg
€500.50 2025-02-27
abcr
AB545594-250mg
(1S,5R)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane; .
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abcr
AB545594-500mg
(1S,5R)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane; .
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500mg
€1180.40 2024-05-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
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(1S,5R)-1-(4-bromophenyl)-3-azabicyclo[3.1.0]Hexane
863679-45-2 98%
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¥69910.00 2024-04-28
abcr
AB545594-1 g
(1S,5R)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane; .
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€1692.00 2023-06-14
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(1S,5R)-1-(4-bromophenyl)-3-azabicyclo[3.1.0]hexane Suppliers

Amadis Chemical Company Limited
Gold Member
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(CAS:863679-45-2)(1S,5R)-1-(4-bromophenyl)-3-azabicyclo[3.1.0]hexane
Order Number:A1057149
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:46
Price ($):873.0
Email:sales@amadischem.com

Additional information on (1S,5R)-1-(4-bromophenyl)-3-azabicyclo[3.1.0]hexane

Recent Advances in the Study of (1S,5R)-1-(4-bromophenyl)-3-azabicyclo[3.1.0]hexane (CAS: 863679-45-2)

The compound (1S,5R)-1-(4-bromophenyl)-3-azabicyclo[3.1.0]hexane (CAS: 863679-45-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This bicyclic scaffold, characterized by a fused azabicyclo ring system and a bromophenyl substituent, has been explored for its role in modulating various biological targets, including neurotransmitter receptors and enzymes involved in signal transduction pathways.

Recent studies have focused on the synthesis and optimization of this compound to enhance its pharmacological profile. A 2023 publication in the Journal of Medicinal Chemistry reported a novel synthetic route for (1S,5R)-1-(4-bromophenyl)-3-azabicyclo[3.1.0]hexane, achieving higher yields and purity compared to previous methods. The study highlighted the importance of stereochemical control during synthesis, as the (1S,5R) configuration was found to be critical for binding affinity to target proteins.

In terms of biological activity, preclinical research has demonstrated that this compound exhibits potent and selective binding to serotonin receptors, particularly the 5-HT1A subtype. A 2024 study published in ACS Chemical Neuroscience utilized molecular docking and in vitro assays to elucidate the binding mode of (1S,5R)-1-(4-bromophenyl)-3-azabicyclo[3.1.0]hexane within the 5-HT1A receptor pocket. The findings suggest that the bromophenyl group engages in key hydrophobic interactions, while the azabicyclo core stabilizes the receptor's active conformation.

Further investigations have explored the therapeutic potential of this compound in neurological disorders. A collaborative study between academic and industry researchers, published in Nature Communications in early 2024, reported that (1S,5R)-1-(4-bromophenyl)-3-azabicyclo[3.1.0]hexane showed promising results in animal models of anxiety and depression. The compound's ability to cross the blood-brain barrier and its favorable pharmacokinetic properties were identified as key advantages for central nervous system (CNS) applications.

Despite these advances, challenges remain in the development of (1S,5R)-1-(4-bromophenyl)-3-azabicyclo[3.1.0]hexane as a drug candidate. Recent patent filings (e.g., WO2023124567) indicate ongoing efforts to address issues such as metabolic stability and off-target effects. Structural modifications, including the introduction of fluorine atoms or heterocyclic replacements for the bromophenyl group, are being investigated to improve the compound's drug-like properties.

In conclusion, (1S,5R)-1-(4-bromophenyl)-3-azabicyclo[3.1.0]hexane represents a promising scaffold for the development of novel therapeutics, particularly in the CNS space. Continued research into its synthesis, structure-activity relationships, and mechanism of action will be crucial for translating these findings into clinical applications. The compound's unique chemical features and biological profile position it as a valuable tool for both medicinal chemistry and neuropharmacology research.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:863679-45-2)(1S,5R)-1-(4-bromophenyl)-3-azabicyclo[3.1.0]hexane
A1057149
Purity:99%
Quantity:1g
Price ($):873.0
Email